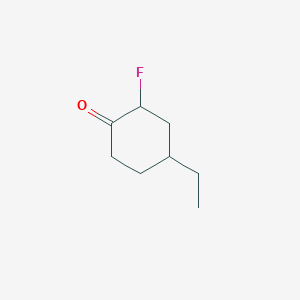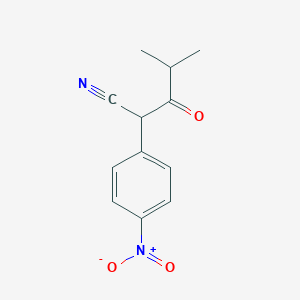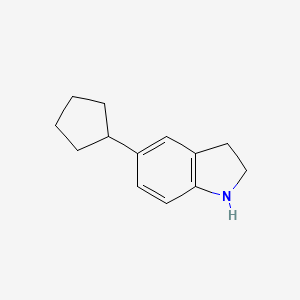![molecular formula C10H8O3S B13169206 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a furan halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions: 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the furan ring, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .
Aplicaciones Científicas De Investigación
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid largely depends on its derivatives and the specific biological targets. Generally, the compound can interact with various enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
- Thiophene-2-carboxylic acid
- Furan-2-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Comparison: Compared to these similar compounds, 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid is unique due to the presence of both thiophene and furan rings. This dual-ring structure provides enhanced aromatic stability and allows for a broader range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H8O3S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-(5-thiophen-2-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S/c11-10(12)6-7-3-4-8(13-7)9-2-1-5-14-9/h1-5H,6H2,(H,11,12) |
Clave InChI |
YOLXEINPQBNDGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


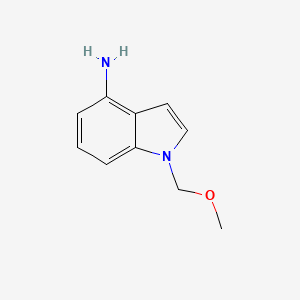
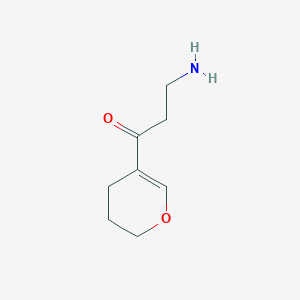
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
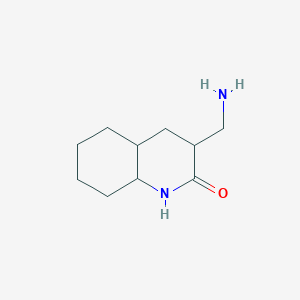
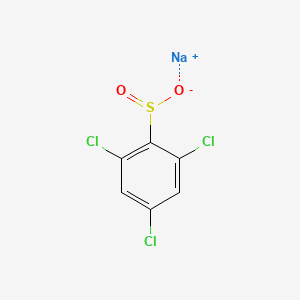

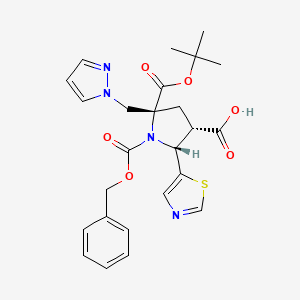


![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)
![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
